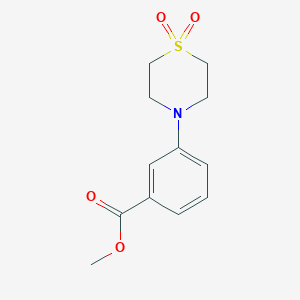

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Descripción general

Descripción

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is a chemical compound with the molecular formula C11H13NO4S It is characterized by the presence of a thiazinan ring and a benzenecarboxylate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminobenzoic acid with a thiazinan derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzenecarboxylate group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzenecarboxylate derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazinan ring and benzenecarboxylate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

- Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

- Ethyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Uniqueness

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is unique due to its specific substitution pattern on the benzenecarboxylate group. This structural feature can influence its reactivity, biological activity, and potential applications compared to similar compounds. The position of the thiazinan ring and the nature of the substituents can significantly impact the compound’s properties and behavior in various contexts.

Actividad Biológica

Methyl 3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

- IUPAC Name : this compound

- Molecular Formula : C12H15NO4S

- Molecular Weight : 269.32 g/mol

- Melting Point : 308-311 °C

- Purity : >95%

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures exhibit various mechanisms, including:

- Inhibition of Enzymatic Activity : The presence of the thiazine ring is known to influence enzyme inhibition, particularly in metabolic pathways.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 70 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties, which could be further explored for therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human peripheral blood mononuclear cells (PBMCs). The compound demonstrated no cytotoxic effects at concentrations up to 5200 µM, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Recent literature has highlighted the compound's relevance in insecticidal applications. For instance, a study focused on larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound exhibited LC50 values that warrant further investigation into its potential as an environmentally friendly insecticide.

Table: Comparative Larvicidal Activity

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| Methyl 3-(1,1-dioxo...) | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos (Control) | <10.94 | - |

This table illustrates the efficacy of methyl 3-(1,1-dioxo...) compared to established insecticides .

Propiedades

IUPAC Name |

methyl 3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)10-3-2-4-11(9-10)13-5-7-18(15,16)8-6-13/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSAGXXCWIJTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.